molecular formula C11H17NO4S B12184714 (1-Ethyl-2-hydroxyethyl)[(4-methoxyphenyl)sulfonyl]amine

(1-Ethyl-2-hydroxyethyl)[(4-methoxyphenyl)sulfonyl]amine

Cat. No.: B12184714
M. Wt: 259.32 g/mol
InChI Key: QDUHDSHCMVWLAM-UHFFFAOYSA-N
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Description

(1-Ethyl-2-hydroxyethyl)[(4-methoxyphenyl)sulfonyl]amine is an organic compound with the molecular formula C11H17NO4S. This compound features a sulfonyl group attached to a methoxyphenyl ring, along with an ethyl and hydroxyethyl substituent on the amine group. It is of interest in various fields of chemistry and industry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-2-hydroxyethyl)[(4-methoxyphenyl)sulfonyl]amine typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 1-ethyl-2-hydroxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-2-hydroxyethyl)[(4-methoxyphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a sulfide derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Ethyl-2-hydroxyethyl)[(4-methoxyphenyl)sulfonyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Ethyl-2-hydroxyethyl)[(4-methoxyphenyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    (1-Ethyl-2-hydroxyethyl)[(4-methoxynaphthyl)sulfonyl]amine: Similar structure but with a naphthyl group instead of a phenyl group.

    4-Methoxyphenethylamine: Lacks the sulfonyl and hydroxyethyl groups but shares the methoxyphenyl moiety.

Uniqueness

(1-Ethyl-2-hydroxyethyl)[(4-methoxyphenyl)sulfonyl]amine is unique due to the combination of its sulfonyl, methoxyphenyl, and hydroxyethyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C11H17NO4S

Molecular Weight

259.32 g/mol

IUPAC Name

N-(1-hydroxybutan-2-yl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C11H17NO4S/c1-3-9(8-13)12-17(14,15)11-6-4-10(16-2)5-7-11/h4-7,9,12-13H,3,8H2,1-2H3

InChI Key

QDUHDSHCMVWLAM-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NS(=O)(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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